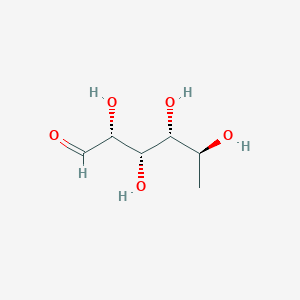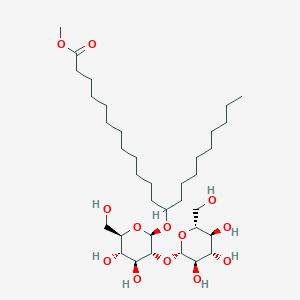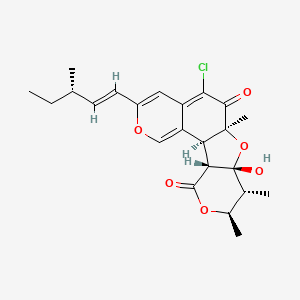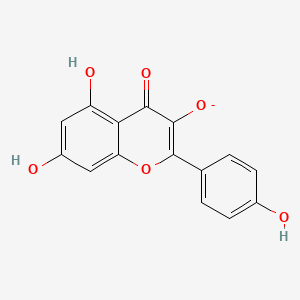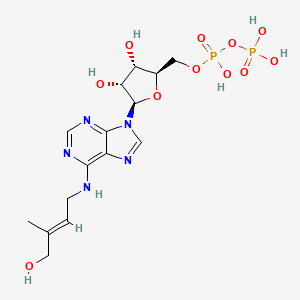
trans-Zeatin riboside diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ribosyl-trans-zeatin 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is a N-glycosylzeatin, an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It derives from an ADP. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-diphosphate(3-).
Scientific Research Applications
1. Cytokinin Research in Plants
Trans-Zeatin riboside diphosphate plays a crucial role in cytokinin research, especially in plant biology. Cytokinins, including trans-zeatin and its derivatives, are important in regulating various developmental processes in plants. Studies have shown that different isomers of zeatin, such as trans-zeatin and cis-zeatin, exhibit unique biological activities and metabolic pathways in plants. For instance, research has isolated a cis-zeatin-specific O-glucosyltransferase from maize, indicating distinct regulatory pathways for different isomers of zeatin (Martin et al., 2001).
2. Biochemical and Molecular Analysis
This compound is a subject of biochemical and molecular analysis to understand its role and mechanism in plants. For example, a study described oligonucleotide ligands (aptamers) generated against trans-zeatin, which exhibit strong affinity to trans-zeatin and trans-zeatin riboside. These aptamers have potential applications in chemical analysis and biological investigation of zeatins (Qi et al., 2013).
3. Understanding Plant Metabolism and Signal Transmission
Investigations into the systemic transport of trans-zeatin and its precursor in plants like Arabidopsis are crucial for understanding how plants coordinate metabolic and morphological processes. Research has revealed that trans-zeatin and trans-zeatin riboside have differing roles in regulating plant shoots, highlighting their significance in plant growth and adaptation to environmental changes (Osugi et al., 2017).
4. Plant Hormone Analysis
This compound is used in the analysis of plant hormones and their metabolic pathways. For example, the enzymatic production of cytokinins, including trans-zeatin, involves specific enzymes and pathways, which are subjects of extensive research to understand plant growth and development (Takei et al., 2003).
5. Plant Growth and Development Studies
Research on trans-zeatin riboside has extended to studying its effects on plant growth and development. For instance, a study on banana plants demonstrated that application of trans-zeatin riboside can influence vegetative growth, highlighting its potential use in agricultural practices (Schiller & Magnitskiy, 2019).
Properties
Molecular Formula |
C15H23N5O11P2 |
|---|---|
Molecular Weight |
511.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 |
InChI Key |
MXFPFNSSZYNJGX-HNNGNKQASA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)
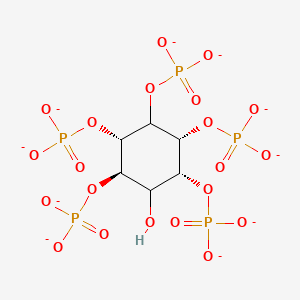

![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)



